2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with isopropyl and methyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
The synthesis of 2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Isopropyl-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Starting Materials: 2-Isopropyl-3-methylphenylboronic acid and pinacol.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Dehydrating Agent: A dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, is used to remove water formed during the reaction.
Reaction Mechanism: The boronic acid reacts with pinacol to form the boronic ester, with the elimination of water.
Chemical Reactions Analysis
2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate or sodium hydroxide). The major product is a biaryl or alkenyl-aryl compound.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid in the presence of water and an acid or base catalyst.
Scientific Research Applications
2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Transmetalation: The boronic ester reacts with a palladium(II) complex to form a palladium-boron intermediate.
Oxidative Addition: The palladium-boron intermediate undergoes oxidative addition with an aryl or vinyl halide to form a palladium(IV) complex.
Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the desired biaryl or alkenyl-aryl product and regenerate the palladium(II) catalyst.
Comparison with Similar Compounds
2-(2-Isopropyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the isopropyl and methyl substituents on the phenyl ring.
4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with only a methyl substituent on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C16H25BO2 |
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Molecular Weight |
260.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-2-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-11(2)14-12(3)9-8-10-13(14)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |
InChI Key |
DOWBBRZGBUAAKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C(C)C |
Origin of Product |
United States |
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